2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk) pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting the Erk pathway . This inhibition results in the downregulation of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound affects the Erk signaling pathway, which is a part of the larger MAPK (Mitogen-Activated Protein Kinase) pathway . The downstream effects of this interaction include the regulation of various cellular processes, including growth, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the Erk pathway and the subsequent downregulation of phospho-RSK levels . This can lead to the suppression of tumor growth in HepG2 cells and tumor xenografts .
Biochemical Analysis
Biochemical Properties
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the PI3K/Akt pathway, which is crucial in cell growth and survival . The compound’s interaction with this pathway suggests its potential in modulating cellular processes and its application in cancer research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the PI3K/Akt pathway can lead to changes in cell proliferation and apoptosis . This compound’s ability to modulate these critical cellular processes makes it a valuable tool in studying cancer and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with the PI3K/Akt pathway involves binding to specific proteins, thereby modulating their activity and influencing downstream signaling events . This mechanism of action highlights the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation over time can lead to a decrease in its biological activity, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . These interactions can lead to changes in the compound’s bioavailability and efficacy, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJNDQGEKXHNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CNCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.